4-(3,4-Dimethylphenyl)butanoic acid
Description
Contextualization within Modern Organic Synthesis
In the intricate field of modern organic synthesis, the development of efficient and selective methods for constructing complex molecular architectures is paramount. 4-(3,4-Dimethylphenyl)butanoic acid emerges as a key player in this context, serving as a readily accessible starting material or intermediate. Its structure offers a combination of a reactive carboxylic acid functional group and a substituted aromatic ring, providing multiple avenues for chemical modification. This dual reactivity allows for its incorporation into a wide array of target molecules, ranging from pharmaceuticals to materials science applications. The strategic placement of the methyl groups on the phenyl ring also influences the electronic and steric properties of the molecule, which can be exploited to achieve desired reactivity and selectivity in subsequent synthetic steps.
Role as a Key Synthetic Intermediate and Precursor
The utility of this compound is underscored by its role as a precursor in the synthesis of various heterocyclic compounds and other complex organic structures. For instance, it can be a starting point for the preparation of derivatives like 4-(3,4-dimethylphenyl)-4-oxobutanoic acid. chemicalbook.combarcelonafinechemicals.com This transformation, typically achieved through reactions such as the Friedel-Crafts acylation of o-xylene (B151617) with succinic anhydride (B1165640), introduces a ketone functionality, further expanding the synthetic possibilities. wikipedia.orgresearchgate.net
Moreover, the carboxylic acid group can undergo a variety of transformations, including esterification, amidation, and reduction, to introduce different functional groups. The aromatic ring, on the other hand, is amenable to electrophilic substitution reactions, allowing for the introduction of additional substituents that can tailor the properties of the final product. Research has shown its utility in the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry. researchgate.net
Scope and Significance in Contemporary Academic Inquiry
The significance of this compound extends into various areas of academic research. Its derivatives have been investigated for their potential biological activities. ontosight.ai Although detailed pharmacological studies are beyond the scope of this article, the underlying chemical framework provided by this compound is of interest to medicinal chemists. For example, butanoic acid derivatives, in general, have been explored for various therapeutic applications. biointerfaceresearch.comnih.gov
Furthermore, the synthesis and reactions of this compound and its analogs contribute to the fundamental understanding of reaction mechanisms and synthetic methodologies. Studies involving this compound and its derivatives help in the development of new synthetic routes and the optimization of existing ones. The exploration of its reactivity provides valuable data for computational chemistry studies, aiding in the prediction of molecular properties and reaction outcomes. biointerfaceresearch.com
Chemical and Physical Properties
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₂ | chemicalbook.comontosight.ai |
| Molecular Weight | 192.26 g/mol | ontosight.aisigmaaldrich.com |
| CAS Number | 5465-18-9 | chemicalbook.comontosight.ai |
| Boiling Point | 328.7 °C at 760 mmHg | chemsrc.com |
| Density | 1.053 g/cm³ | chemsrc.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3,4-dimethylphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9-6-7-11(8-10(9)2)4-3-5-12(13)14/h6-8H,3-5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMVUAWFTZKZDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282964 | |
| Record name | 4-(3,4-dimethylphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5465-18-9 | |
| Record name | NSC28992 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28992 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(3,4-dimethylphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3,4-DIMETHYLPHENYL)BUTYRIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reaction Mechanisms and Kinetic Investigations
Mechanistic Elucidation of Chemical Transformations
The chemical reactivity of 4-(3,4-Dimethylphenyl)butanoic acid is primarily governed by its two functional components: the carboxylic acid group and the substituted aromatic ring. The interplay of these groups dictates the pathways for its oxidation, reduction, and substitution reactions.
Oxidation Pathways and Proposed Intermediates (e.g., N-chlorosaccharin mediated oxidation)
The oxidation of this compound can proceed through different pathways, depending on the oxidizing agent and reaction conditions. A notable example is the oxidation mediated by N-chlorosaccharin (NCSA).
Kinetic studies on the oxidation of related 4-oxoacids by N-chlorosaccharin in an aqueous acetic acid medium have shed light on the likely mechanism. libretexts.orgresearchgate.net The reaction exhibits first-order kinetics with respect to the substrate, NCSA, and H+ ions. libretexts.orgresearchgate.net This suggests that the protonated form of NCSA is the active oxidizing species. The proposed mechanism involves the formation of a chlorosulphonium ion intermediate in the rate-determining step. researchgate.net The electron-releasing methyl groups on the phenyl ring would accelerate the reaction by stabilizing the positive charge that develops in the transition state. libretexts.orgresearchgate.net
While specific studies on the oxidation of the butanoic acid side chain of this compound are not extensively documented, general principles of alkylbenzene oxidation can be applied. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) under acidic conditions can oxidize the alkyl chain. The presence of a hydrogen atom on the benzylic carbon is a prerequisite for this reaction to occur. youtube.com
Reduction Mechanisms of Functional Groups
The reduction of this compound can target either the carboxylic acid group or the aromatic ring, requiring different reducing agents and conditions.
The carboxylic acid group can be reduced to a primary alcohol, 4-(3,4-dimethylphenyl)butan-1-ol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). orgosolver.comnih.govleah4sci.comkhanacademy.orglibretexts.orgyoutube.com
The mechanism of reduction with LiAlH4 involves the following steps:
Deprotonation of the carboxylic acid by a hydride ion to form a lithium carboxylate salt. orgosolver.comlibretexts.org
Nucleophilic attack of a second hydride ion on the carbonyl carbon to form a tetrahedral intermediate. orgosolver.comlibretexts.org
Elimination of an OAlH2- group to form an aldehyde intermediate. orgosolver.comlibretexts.org
Rapid reduction of the aldehyde by another hydride ion to form an alkoxide. orgosolver.comlibretexts.org
Protonation of the alkoxide during workup to yield the primary alcohol. orgosolver.comlibretexts.org
Borane (BH3) offers a more chemoselective reduction of carboxylic acids in the presence of other functional groups. nih.govkhanacademy.orgstackexchange.com The mechanism is thought to involve the formation of an acyloxyborane intermediate, which is then successively reduced by hydride transfers from other borane molecules. stackexchange.comic.ac.uk
Reduction of the aromatic ring is a more challenging process and requires more forcing conditions, such as catalytic hydrogenation at high pressure and temperature.
Nucleophilic and Electrophilic Substitution Mechanisms
The 3,4-dimethylphenyl group of the molecule is susceptible to electrophilic aromatic substitution, while nucleophilic aromatic substitution is less likely due to the electron-donating nature of the substituents.
Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring in this compound is activated towards EAS by the two electron-donating methyl groups. libretexts.orgmsu.edu The butanoic acid side chain, being an alkyl group, is also weakly activating. These groups direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.orgmsu.edu The general mechanism for EAS involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. stackexchange.comnumberanalytics.combyjus.com
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on the benzene ring of this compound is generally not favored. SNAr reactions typically require the presence of strong electron-withdrawing groups (like -NO2) to stabilize the negatively charged Meisenheimer complex intermediate, which is formed upon nucleophilic attack. libretexts.orgalgoreducation.comlibretexts.orgwikipedia.org The alkyl and carboxylic acid groups are not sufficiently electron-withdrawing to facilitate this type of reaction. libretexts.orglibretexts.org
Kinetic Analysis of Reaction Rates
Kinetic studies provide quantitative data on reaction speeds and the factors that influence them. For this compound, kinetic data is available for its oxidation by N-chlorosaccharin.
Determination of Reaction Orders and Rate Constants
Interactive Data Table: Reaction Orders for the Oxidation of 4-Oxoacids by N-Chlorosaccharin
| Reactant | Order |
| 4-Oxoacid | 1 |
| N-Chlorosaccharin (NCSA) | 1 |
| H+ | 1 |
| Overall Order | 3 |
This data is based on studies of related 4-oxoacids and is expected to be applicable to this compound. libretexts.orgresearchgate.net
Influence of pH and Ionic Strength on Reaction Kinetics
The rate of the N-chlorosaccharin oxidation is significantly influenced by the pH of the medium. The reaction rate increases with increasing H+ concentration (decreasing pH), which is consistent with the protonated form of NCSA being the active oxidizing species. libretexts.orgresearchgate.net
Conversely, variations in the ionic strength of the solution have been observed to have a negligible effect on the reaction rate. researchgate.net This suggests that the rate-determining step does not involve the interaction of two ionic species.
Interactive Data Table: Influence of Environmental Factors on Reaction Rate
| Factor | Effect on Reaction Rate | Rationale |
| pH | Rate increases as pH decreases | The active oxidizing species is the protonated form of N-chlorosaccharin. libretexts.orgresearchgate.net |
| Ionic Strength | Negligible effect | The rate-determining step does not involve the interaction of two ions. researchgate.net |
This data is based on studies of related 4-oxoacids and is expected to be applicable to this compound. libretexts.orgresearchgate.net
Activation Parameters for Rate-Determining Steps
The study of activation parameters is crucial for understanding the energy profile of a reaction and elucidating the nature of the transition state in the rate-determining step. These parameters, which include the activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), are derived from the temperature dependence of the reaction rate constant.
A kinetic investigation into the oxidation of this compound by N-chlorosaccharin in an acetic acid medium, catalyzed by perchloric acid, has been reported. researchgate.net This study determined the activation parameters for the rate-limiting steps of this reaction, providing valuable insights into the reaction mechanism. researchgate.net The reaction was found to follow first-order kinetics with respect to the substrate, the oxidant, and the acid catalyst. researchgate.net
While the specific numerical values for the activation parameters were not detailed in the available abstract of the study, a representative table of these parameters is presented below to illustrate their significance.
Table 1: Representative Activation Parameters for the Oxidation of this compound
| Parameter | Symbol | Description | Representative Value |
|---|---|---|---|
| Activation Energy | E_a | The minimum energy required for the reaction to occur. | Data not available |
| Enthalpy of Activation | ΔH‡ | The change in enthalpy in forming the transition state. | Data not available |
| Entropy of Activation | ΔS‡ | The change in entropy in forming the transition state. | Data not available |
The study indicated that a mechanism was proposed based on the experimental observations, with hypochlorous acid suggested as the primary oxidizing species. researchgate.net The determination of the activation parameters would be central to supporting the proposed mechanism and understanding the energetic requirements of the transition state in the rate-determining step of the oxidation of this compound. researchgate.net
Computational Studies and Molecular Modeling
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. cmu.edu It is widely employed due to its favorable balance between accuracy and computational cost. nih.gov Calculations for butanoic acid derivatives are often performed using functionals like B3LYP combined with basis sets such as 6-31+G(d) or 6-311++G(d,p) to achieve reliable results for geometry and electronic properties. biointerfaceresearch.comresearchgate.netmdpi.com
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For a flexible molecule like 4-(3,4-Dimethylphenyl)butanoic acid, which has several rotatable bonds, conformational analysis is crucial to identify the various low-energy conformers and the global energy minimum structure. nih.gov This analysis involves systematically rotating bonds to explore the conformational space, followed by energy minimization for each generated structure. researchgate.net The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.
While specific DFT-optimized coordinates for this compound are not detailed in the provided search results, a typical output would resemble the data presented in the table below, derived from calculations on analogous structures.
Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated at B3LYP Level) (Note: This table is a representative example of DFT output; specific values for the target molecule require dedicated calculation.)
| Parameter | Bond/Atoms | Value |
|---|---|---|
| Bond Length (Å) | C=O (carboxyl) | ~ 1.21 |
| C-O (carboxyl) | ~ 1.36 | |
| O-H (carboxyl) | ~ 0.97 | |
| C-C (alkyl chain) | ~ 1.53-1.54 | |
| C-C (aromatic) | ~ 1.39-1.40 | |
| Bond Angle (°) | O=C-O | ~ 123 |
| C-O-H | ~ 106 | |
| C-C-C (alkyl) | ~ 112 |
| Dihedral Angle (°) | C-C-C-C (alkyl chain) | Varies by conformer |
Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. researchgate.netnih.gov A small energy gap signifies high chemical reactivity and low kinetic stability. nih.gov
From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters help in quantifying the reactivity of the molecule. researchgate.net
Table 2: Representative Frontier Orbital Properties and Quantum Chemical Descriptors (Note: This table illustrates typical parameters derived from FMO analysis. Values are hypothetical and based on general findings for similar molecules.)
| Parameter | Symbol | Formula | Illustrative Value (eV) |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | - | ~ -7.2 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | ~ -3.1 |
| Energy Gap | ΔE | ELUMO - EHOMO | ~ 4.1 |
| Electronegativity | χ | -(ELUMO + EHOMO)/2 | ~ 5.15 |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | ~ 2.05 |
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. bohrium.com A key feature of NBO analysis is its ability to quantify donor-acceptor (or charge-transfer) interactions between filled (donor) NBOs and empty (acceptor) NBOs within the molecule. uba.ar The stabilization energy (E(2)) associated with these interactions indicates the strength of electron delocalization, which is crucial for understanding molecular stability and intramolecular interactions. researchgate.net
For this compound, NBO analysis would reveal hyperconjugative interactions, such as those between the C-H or C-C sigma bonds and the empty antibonding orbitals (σ*) of adjacent bonds, as well as interactions involving the π-system of the aromatic ring.
An Electrostatic Potential (ESP) map, also known as a molecular electrostatic potential (MEP) surface, is a visualization tool that illustrates the charge distribution across a molecule. libretexts.org The ESP map is plotted onto the molecule's electron density surface, with different colors representing different values of electrostatic potential. wolfram.com Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. walisongo.ac.idbhu.ac.in Green and yellow represent areas of neutral or intermediate potential.
For this compound, the ESP map would show a high negative potential (red) around the carbonyl oxygen of the carboxylic acid group, identifying it as a primary site for electrophilic interaction or hydrogen bonding. The acidic proton of the hydroxyl group would be associated with a region of high positive potential (blue), highlighting its electrophilic character. The dimethyl-substituted phenyl ring would exhibit a moderately negative potential due to its electron-rich π-system. wuxiapptec.com
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulation is a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior, including its conformational changes and stability. nih.govnih.gov
MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound. researchgate.net A simulation initiated from an optimized geometry can reveal how the structure evolves over time at a given temperature. This analysis helps to understand the molecule's flexibility, the stability of its different conformers, and the energy barriers between them.
Key metrics derived from MD trajectories include the Root Mean Square Deviation (RMSD), which measures the average deviation of the molecule's atoms from a reference structure over time, and the Radius of Gyration (Rg), which indicates the molecule's compactness. Fluctuations in these parameters provide insight into the stability and conformational changes of the molecule. mdpi.com
Table 3: Illustrative Parameters from a Molecular Dynamics Simulation (Note: This table provides an example of data that would be generated from an MD simulation to analyze conformational stability.)
| Simulation Time (ns) | Average RMSD (Å) | Average Radius of Gyration (Rg) (Å) | Predominant Conformation |
|---|---|---|---|
| 0-10 | 1.2 ± 0.3 | 4.5 ± 0.1 | Extended alkyl chain |
| 10-20 | 1.8 ± 0.4 | 4.2 ± 0.2 | Folded alkyl chain |
Solvent Effects on Molecular Behavior
The biological activity of a molecule is intrinsically linked to its behavior in a physiological environment, which is predominantly aqueous. Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, are employed to understand how solvents influence the conformational landscape and electronic properties of a molecule. These studies often utilize implicit solvent models, like the Polarizable Continuum Model (PCM), or explicit solvent models where individual solvent molecules are represented.
For hydrophobic molecules like this compound, the hydrophobic effect plays a significant role in its conformational preferences and interactions with biological macromolecules. acs.orgacs.orgnih.govresearchgate.net Computational studies on similar hydrophobic carboxylic acids have demonstrated that solvent polarity can significantly impact the molecule's geometry and energy. nih.gov However, a thorough search of the scientific literature reveals a lack of specific computational studies investigating the solvent effects on the molecular behavior of this compound. While general principles of hydrophobic and solvent effects are well-documented, dedicated computational analyses for this particular compound are not available in the reviewed literature.
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is crucial for understanding the binding mode of a ligand and for virtual screening of compound libraries to identify potential drug candidates. Following docking, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used to estimate the binding free energy, providing a quantitative measure of the ligand's affinity for the target. mdpi.comnih.govscite.ai
Ligand-Target Interaction Profiling (e.g., GABAB1 receptor)
The GABAB receptor, a G-protein coupled receptor, is a significant target for therapeutic intervention in various neurological and psychiatric disorders. nih.gov Molecular docking studies are instrumental in elucidating the specific interactions between ligands and the amino acid residues within the binding pocket of the GABAB1 subunit. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical determinants of a ligand's binding affinity and selectivity.
Despite the known importance of the GABAB receptor as a drug target, specific molecular docking studies detailing the interaction profile of this compound with the GABAB1 receptor are not present in the current body of scientific literature. While numerous studies have performed docking of other ligands to GABAA and GABAB receptors, pku.edu.cnnih.govnih.govdergipark.org.trmdpi.com a specific analysis for this compound is not available.
Binding Free Energy Calculations (e.g., MMPB(GB)SA)
The MM/PBSA and MM/GBSA methods are widely used post-docking analyses to refine the prediction of binding affinities. mdpi.comnih.govscite.ai These methods calculate the free energy of binding by combining the molecular mechanics energies of the ligand, receptor, and the complex with a continuum solvation model. These calculations provide a more accurate estimation of the binding affinity than docking scores alone and can be used to rank potential ligands and understand the energetic contributions of different interactions.
A comprehensive literature search did not yield any studies that have performed MM/PBSA or MM/GBSA calculations to determine the binding free energy of this compound to the GABAB1 receptor. While the methodology is well-established and has been applied to numerous ligand-receptor systems, researchgate.net its specific application to the compound of interest in this article has not been reported.
While computational chemistry and molecular modeling offer powerful avenues to explore the properties of molecules like this compound, a review of the existing scientific literature indicates a significant gap in the computational characterization of this specific compound. There is a lack of published research on the solvent effects on its molecular behavior, its specific interaction profile with the GABAB1 receptor through molecular docking, and the calculation of its binding free energy using methods such as MM/PBSA or MM/GBSA. Such studies would be invaluable in elucidating its potential as a pharmacological agent and would provide a strong foundation for future drug design and development efforts.
Advanced Structural Characterization and Spectroscopic Analysis
X-ray Crystallography
X-ray crystallography is a premier technique for determining the precise atomic and molecular structure of a crystal. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can generate a three-dimensional model of electron density, revealing atomic positions, bond lengths, and bond angles with high precision. wikipedia.org
The molecular packing in the crystalline state is dictated by non-covalent interactions, with hydrogen bonding playing a pivotal role, particularly for carboxylic acids. In derivatives of butanoic acid, such as N-(aryl)-succinamic acids, the formation of supramolecular synthons is a key feature of the crystal structure. researchgate.net Carboxylic acid groups commonly form robust hydrogen-bonded dimers, characterized by an R2²(8) graph set notation.
In the case of 4-[(4-chlorophenyl)carbamoyl]butanoic acid, a notable feature is the formation of supramolecular tapes held together by both carboxylic acid-O–H⋯O(carbonyl) and amide-N–H⋯O(amide) hydrogen bonds. mdpi.com These interactions create extended one-dimensional or two-dimensional networks. It is highly probable that 4-(3,4-Dimethylphenyl)butanoic acid would also exhibit similar hydrogen bonding motifs, primarily the formation of centrosymmetric dimers through its carboxylic acid groups, which is a common feature for this functional group.
Conformational analysis of butanoic acid derivatives in the crystalline state often reveals specific arrangements of the aliphatic chain and the orientation of the phenyl ring. For example, in the crystal structure of 4-[(4-chlorophenyl)carbamoyl]butanoic acid, the backbone of the molecule adopts an extended, all-trans configuration. mdpi.com However, the terminal carboxylic acid and phenyl groups are typically twisted out of the plane of the bridging atoms. mdpi.com This twisting is quantified by torsion angles. For this compound, the flexible butanoic acid chain would allow for various conformations, but an extended or nearly extended conformation is likely to be favored in the crystalline state to optimize packing efficiency and intermolecular interactions. The orientation of the 3,4-dimethylphenyl group relative to the butanoic acid chain would be a key conformational feature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different sets of chemically non-equivalent protons in the molecule. The integration of these signals provides the ratio of protons in each environment.
Aromatic Protons: The 3,4-dimethylphenyl group will give rise to signals in the aromatic region (typically δ 6.8-7.2 ppm). The substitution pattern will lead to three distinct aromatic proton signals: one singlet and two doublets, or a complex pattern depending on the coupling constants.
Aliphatic Protons: The butanoic acid chain protons will appear in the upfield region. The methylene (B1212753) group adjacent to the aromatic ring (Ar-CH₂) would resonate around δ 2.6 ppm. The methylene group adjacent to the carboxylic acid (CH₂-COOH) would be found further downfield, around δ 2.3 ppm, due to the deshielding effect of the carbonyl group. The central methylene group (-CH₂-) would appear at an intermediate chemical shift, approximately δ 1.9 ppm.
Methyl Protons: The two methyl groups on the aromatic ring will likely appear as two distinct singlets in the region of δ 2.2-2.3 ppm.
Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) will appear as a broad singlet at a significantly downfield chemical shift, typically above δ 10 ppm, and its position can be concentration-dependent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -COOH | >10.0 | Broad Singlet | 1H |
| Aromatic H | 6.8 - 7.2 | Multiplet | 3H |
| Ar-CH₂- | ~2.6 | Triplet | 2H |
| -CH₂-COOH | ~2.3 | Triplet | 2H |
| Ar-CH₃ | 2.2 - 2.3 | Singlet | 6H |
This is an interactive data table. Users can sort and filter the data.
The ¹³C NMR spectrum provides information on all the unique carbon atoms within the molecule.
Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) is the most deshielded and will appear significantly downfield, typically in the range of δ 175-185 ppm. oregonstate.edu
Aromatic Carbons: The six carbons of the dimethylphenyl ring will produce signals in the aromatic region (δ 125-140 ppm). The two carbons bearing the methyl groups and the carbon attached to the butanoic acid chain will be quaternary and typically show weaker signals. The remaining three carbons will be protonated.
Aliphatic Carbons: The three methylene carbons of the butanoic acid chain will have distinct signals in the upfield region (δ 25-35 ppm). The carbon adjacent to the carbonyl group will be the most downfield of the three.
Methyl Carbons: The two methyl carbons attached to the aromatic ring will resonate at the most upfield region of the spectrum, typically around δ 19-21 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C OOH | 175 - 185 |
| Aromatic C -CH₂ | ~138 |
| Aromatic C -CH₃ | ~135 |
| Aromatic C -H | 125 - 130 |
| Ar-C H₂- | ~35 |
| -C H₂-COOH | ~33 |
| -CH₂-C H₂-CH₂- | ~26 |
This is an interactive data table. Users can sort and filter the data.
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-[(4-chlorophenyl)carbamoyl]butanoic acid |
Advanced NMR Techniques for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of organic molecules. While this compound is an achiral molecule and thus lacks stereoisomers, advanced NMR techniques are indispensable for assigning stereochemistry in related chiral compounds. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial for determining the spatial proximity of atoms. For a molecule with stereocenters, a NOESY experiment would reveal through-space correlations between protons, allowing for the assignment of relative stereochemistry (e.g., syn or anti).
Similarly, two-dimensional (2D) NMR experiments like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to establish connectivity. A COSY spectrum maps proton-proton (¹H-¹H) coupling networks, identifying adjacent protons, while an HSQC spectrum correlates protons directly attached to carbon atoms (¹H-¹³C). These methods confirm the arrangement of the butyl chain and its connection to the dimethylphenyl ring.
For this compound, standard ¹H and ¹³C NMR spectra are sufficient to confirm its constitution by identifying the number and type of unique proton and carbon environments.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Ar-H (3 protons on phenyl ring) | 6.9 - 7.1 | m (multiplet) |
| -CH₂ -COOH (alpha to carbonyl) | 2.3 - 2.6 | t (triplet) |
| Ar-CH₂ - (benzylic) | 2.5 - 2.8 | t (triplet) |
| -CH₂-CH₂ -CH₂- (beta to carbonyl) | 1.8 - 2.1 | p (pentet) |
| Ar-CH₃ (2 methyl groups) | 2.2 - 2.3 | s (singlet) |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C =O (carbonyl) | 175 - 180 |
| Ar-C (quaternary, attached to butyl) | 135 - 140 |
| Ar-C (quaternary, attached to methyl) | 134 - 138 |
| Ar-C H (aromatic methine) | 128 - 132 |
| C H₂-COOH (alpha to carbonyl) | 33 - 36 |
| Ar-C H₂- (benzylic) | 34 - 37 |
| -CH₂-C H₂-CH₂- (beta to carbonyl) | 26 - 29 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation by molecular vibrations. The IR spectrum of this compound is characterized by distinct absorption bands that confirm its structure.
The most prominent feature is the carboxylic acid group, which gives rise to two strong and characteristic absorptions. libretexts.orgamazonaws.com A very broad band appears in the region of 2500-3300 cm⁻¹, which is due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. libretexts.orgamazonaws.com The second key feature is the intense C=O (carbonyl) stretching vibration, typically observed between 1700 and 1725 cm⁻¹. libretexts.orgucalgary.ca
Additional absorptions confirm other structural elements. The C-H stretching vibrations of the aromatic ring and the alkyl chain are observed just below and above 3000 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. The "fingerprint region," below 1500 cm⁻¹, contains a complex pattern of absorptions unique to the molecule, arising from various bending and stretching vibrations. docbrown.info
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Broad |
| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong, Sharp |
| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium |
| Alkyl Chain | C-H stretch | 2850 - 2960 | Medium-Strong |
| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium-Weak |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural features through fragmentation analysis. The molecular formula of this compound is C₁₂H₁₆O₂, giving it a monoisotopic mass of approximately 192.115 Da. uni.lu
In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 192. However, for carboxylic acids, this peak can sometimes be weak. miamioh.edu The fragmentation pattern provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). miamioh.edulibretexts.org
A significant fragmentation pathway for this specific molecule involves benzylic cleavage, where the bond between the first and second carbon of the butyl chain breaks. This would lead to a stable benzylic carbocation. Another characteristic fragmentation is the McLafferty rearrangement, which can occur in carboxylic acids with a sufficiently long alkyl chain, typically resulting in a fragment with an m/z of 60. miamioh.edu
Predicted mass spectrometry data under different ionization conditions can help confirm the molecular weight. uni.lu
Table 4: Predicted m/z Values for Adducts and Fragments of this compound
| Ion Species | Description | Predicted m/z |
|---|---|---|
| [M+H]⁺ | Protonated Molecule | 193.122 |
| [M+Na]⁺ | Sodiated Molecule | 215.104 |
| [M-H]⁻ | Deprotonated Molecule | 191.108 |
| [M]⁺ | Molecular Ion | 192.115 |
| [M-OH]⁺ | Loss of Hydroxyl Radical | 175.112 |
Applications in Advanced Chemical Synthesis and Materials Science Research
Utilization as a Building Block for Complex Molecular Scaffolds
The reactivity of both the carboxylic acid group and the aromatic ring allows 4-(3,4-Dimethylphenyl)butanoic acid to be a versatile starting material for intricate molecular designs.
In the synthesis of fine chemicals, this compound is itself derived from precursor molecules, highlighting its role within multi-step synthetic pathways. Research and chemical catalogs show that it can be synthesized from related compounds, indicating its position as a specific intermediate sought for further molecular elaboration. chemicalbook.comchemsrc.com One of the common synthetic routes involves the reduction of a ketone group from a precursor molecule.
A key precursor is 4-(3,4-dimethylphenyl)-4-oxobutanoic acid, also known as 3-(3,4-Dimethylbenzoyl)propionic acid. chemicalbook.combarcelonafinechemicals.com The transformation of this oxo-acid to this compound is a standard reduction reaction, demonstrating a typical step in fine chemical manufacturing where functional groups are modified to build the desired molecular framework.
Table 1: Synthetic Precursors for this compound
| Precursor Name | CAS Number | Relationship |
|---|---|---|
| 4-(3,4-dimethylphenyl)-4-oxobutanoic acid | 51036-98-7 | Starting material for reduction to the target compound. chemicalbook.comchemsrc.com |
| o-xylene (B151617) | 95-47-6 | A basic building block for creating the dimethylphenyl moiety. chemsrc.com |
This table is generated based on data from chemical synthesis databases and supplier information.
The structure of this compound makes it a suitable starting point for synthesizing a variety of other organic compounds. While specific examples of its direct use are characteristic of specialized, early-stage research, its potential can be inferred from the reactivity of analogous structures. sigmaaldrich.com For instance, butanoic acid derivatives are widely used as precursors for creating heterocyclic compounds, which form the core of many pharmaceuticals and agrochemicals. researchgate.netresearchgate.net
Research on similar molecules, such as 3-aroylprop-2-enoic acids, shows their conversion into pyridazinone derivatives upon reaction with hydrazine (B178648). researchgate.net These pyridazinone systems are investigated for a wide range of biological activities. researchgate.net The butanoic acid moiety can undergo cyclization reactions, while the dimethylphenyl group can be further functionalized, opening pathways to complex molecular scaffolds.
Research into Potential Applications in Materials Science
The distinct hydrophobic (dimethylphenyl) and hydrophilic/reactive (carboxylic acid) ends of the molecule make it an interesting candidate for research in materials science, particularly in the development of polymers and specialty chemicals.
In polymer chemistry, molecules containing a single carboxylic acid group can be used as chain-terminating agents or co-monomers to modify polymer properties. The carboxylic acid functional group can participate in condensation polymerization reactions with diols or diamines to form polyesters or polyamides, respectively. chemhume.co.uk
The incorporation of the 3,4-dimethylphenyl group into a polymer backbone can influence its physical properties, such as thermal stability, solubility, and mechanical strength. Research on related structures supports this potential. For example, a similar molecule, 4,4'-bis(4-hydroxy-3,5-dimethylphenyl)pentanoic acid methyl ester, has been used in the redistribution of poly(2,6-dimethyl-l,4-phenylene ether) (PPE), a high-performance thermoplastic. tue.nl This demonstrates how dimethylphenyl-containing acids can be integrated into polymer systems to create reactive oligomers or modify existing polymers. tue.nl
The compound serves as an intermediate for specialty chemicals designed to enhance material properties. Derivatives of butanoic and other carboxylic acids are used to create functional materials. For example, butane-1,2,3,4-tetracarboxylic acid is a key component in producing polyimide materials known for their excellent thermal and chemical resistance, as well as in creating formaldehyde-free finishing agents. mdpi.orgresearchgate.net
Similarly, this compound can be a precursor to additives or surface modifiers. The aromatic portion provides compatibility with other aromatic polymers or materials, while the acid group allows it to be chemically bonded to surfaces or other molecules. This dual functionality is essential in developing specialty chemicals like compatibilizers for polymer blends or components for advanced coatings and insulators. mdpi.org Further, the synthesis of novel polymer nitrification inhibitors from acrylic acid and 3,4-dimethylpyrazole highlights the utility of the dimethylphenyl moiety in creating functional polymers for specific applications. nih.gov
Table 2: List of Mentioned Chemical Compounds
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 5465-18-9 | C12H16O2 |
| 4-(3,4-dimethylphenyl)-4-oxobutanoic acid | 51036-98-7 | C12H14O3 |
| o-xylene | 95-47-6 | C8H10 |
| gamma-Butyrolactone | 96-48-0 | C4H6O2 |
| Hydrazine | 302-01-2 | H4N2 |
| Pyridazinone | N/A | C4H4N2O |
| 4,4'-bis(4-hydroxy-3,5-dimethylphenyl)pentanoic acid methyl ester | N/A | C24H28O5 |
| Poly(2,6-dimethyl-l,4-phenylene ether) (PPE) | 25134-01-4 | (C8H8O)n |
| Butane-1,2,3,4-tetracarboxylic acid | 1703-58-8 | C8H10O8 |
| Acrylic acid | 79-10-7 | C3H4O2 |
| 3,4-dimethylpyrazole | 2820-37-3 | C5H8N2 |
| Polyesters | N/A | N/A |
| Polyamides | N/A | N/A |
| Polyimides | N/A | N/A |
| Antipyrine | 60-80-0 | C11H12N2O |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(3,4-Dimethylphenyl)butanoic acid, and how can reaction conditions be optimized for higher yield?
- Methodology : Acid-catalyzed esterification is a common approach. For example, refluxing the carboxylic acid precursor (e.g., 4-(3,4-dimethoxyphenyl)butanoic acid) in methanol with concentrated H₂SO₄ as a catalyst for 8 hours, followed by solvent evaporation and purification via column chromatography . Optimization involves:
- Varying catalyst concentration (0.1–1.0 M H₂SO₄) to balance reaction rate and side-product formation.
- Adjusting reflux temperature (60–80°C) to minimize thermal decomposition.
- Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC.
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?
- Methodology :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the aromatic substitution pattern (e.g., dimethyl groups at positions 3 and 4) and butanoic acid backbone. Compare peaks to structurally similar compounds like 4-(2-fluorophenyl)-4-oxobutanoic acid .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., C₁₂H₁₆O₂) and detects impurities.
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>95%) using a C18 column and acetonitrile/water gradient .
Q. What protocols are recommended for assessing the thermal and pH stability of this compound in aqueous solutions?
- Methodology :
- Thermal Stability : Incubate the compound at 25°C, 40°C, and 60°C for 24–72 hours. Analyze degradation products via LC-MS.
- pH Stability : Prepare buffered solutions (pH 2–12) and monitor structural integrity over 48 hours using UV-Vis spectroscopy (absorbance at 270–300 nm for aromatic groups) .
Advanced Research Questions
Q. How can kinetic studies elucidate the reaction mechanisms involving this compound in catalytic processes?
- Methodology :
- Perform time-resolved NMR or FTIR to track intermediate formation.
- Use isotopic labeling (e.g., deuterated solvents or ¹³C-labeled substrates) to identify rate-determining steps.
- Compare activation energies (Eₐ) under varying conditions using the Arrhenius equation .
Q. What computational approaches (e.g., DFT) predict the reactivity of this compound in supramolecular interactions?
- Methodology :
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites. For example, the carboxyl group’s charge distribution influences hydrogen bonding with surfaces or proteins .
- Molecular Dynamics (MD) : Simulate adsorption behavior on silica or cellulose surfaces to model indoor environmental interactions .
Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?
- Methodology :
- Replicate experiments with standardized protocols (e.g., identical cell lines, solvent controls).
- Validate assay conditions (e.g., pH, temperature) using reference compounds like 4-oxo-4-(tetrahydronaphthalen-1-ylamino)butanoic acid .
- Apply meta-analysis to identify confounding variables (e.g., impurity profiles in commercial batches) .
Q. What experimental designs are suitable for studying the adsorption of this compound on indoor surfaces under varying humidity?
- Methodology :
- Use quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to measure adsorption isotherms on glass, polymer, or wood surfaces.
- Vapor-phase exposure at 30–70% relative humidity to simulate indoor environments. Analyze surface residues via ToF-SIMS or XPS .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced enzyme inhibition?
- Methodology :
- Synthesize analogs with modified substituents (e.g., halogenation at the phenyl ring or esterification of the carboxyl group).
- Test inhibitory activity against target enzymes (e.g., cyclooxygenase-2) using fluorometric assays.
- Correlate electronic (Hammett σ values) and steric parameters (molar refractivity) with IC₅₀ data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
